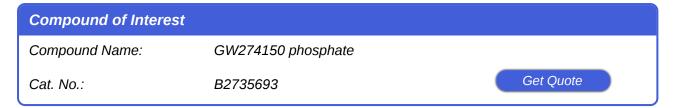




An In-Depth Technical Guide to the iNOS Inhibition Kinetics of GW274150 Phosphate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of inducible nitric oxide synthase (iNOS) inhibition by **GW274150 phosphate**. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action.

Data Presentation

The inhibitory activity and selectivity of GW274150 against iNOS have been quantified across various studies. The following tables summarize the key kinetic parameters.

Table 1: In Vitro Potency of GW274150 against iNOS



Parameter	Species	Value	Reference(s)
IC50	Human	2.19 μΜ	[1][2][3][4]
J774 Cells (intracellular)	0.2 μM (time- dependent)	[5]	
K_d	Human	<40 nM (steady state)	-
ED50	Rat	1.15 μΜ	
K_i	Human	1.12 ± 0.1 μM (apparent, vs. L- arginine)	-

Table 2: Selectivity of GW274150 for iNOS over other NOS Isoforms

Comparison	Species	Selectivity Fold	Reference(s)
iNOS vs. eNOS	Human	>100-fold	
Human	>5800-fold (steady state)		
Rat	>260-fold		
iNOS vs. nNOS	Human	>80-fold	_
Human	>114-fold (steady state)		_
Rat	>219-fold	_	

Table 3: In Vivo Efficacy of GW274150



Parameter	Species	Value	Conditions	Reference(s)
ED50	Rat	3 mg/kg	Inhibition of LPS-mediated plasma NO2 ⁻ /NO3 ⁻ levels 14h after single i.p. dose	
ED50	Mouse	3.2 ± 0.7 mg/kg	Inhibition of LPS- induced plasma NOx levels after 14h (i.p.)	
ED50	Mouse	3.8 ± 1.5 mg/kg	Inhibition of LPS- induced plasma NOx levels after 14h (oral)	_

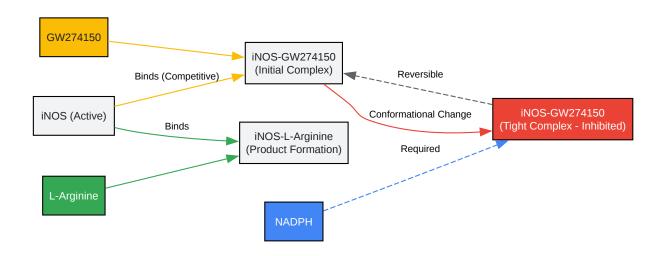
Mechanism of Action

GW274150 is a potent and highly selective inhibitor of iNOS. Its mechanism of action is characterized by the following key features:

- Time-Dependent Inhibition: The inhibitory effect of GW274150 on iNOS develops over time, indicating a slow-binding mechanism.
- NADPH-Dependent: The inhibition of iNOS by GW274150 requires the presence of NADPH.
- Competitive with L-arginine: GW274150 competes with the natural substrate, L-arginine, for binding to the active site of iNOS.
- Reversibility: The inhibition of iNOS by GW274150 is reported to be rapidly reversible.

The proposed mechanism involves an initial binding of GW274150 to the iNOS active site, which is competitive with L-arginine. This is followed by an NADPH-dependent conformational change, leading to a more tightly bound enzyme-inhibitor complex.





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Caption: Proposed mechanism of iNOS inhibition by GW274150.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the kinetics of iNOS inhibition by GW274150.

Determination of IC₅₀ (Half-maximal Inhibitory Concentration)

This protocol is based on a colorimetric assay that measures the production of nitrite, a stable oxidation product of nitric oxide (NO).

Workflow Diagram:



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